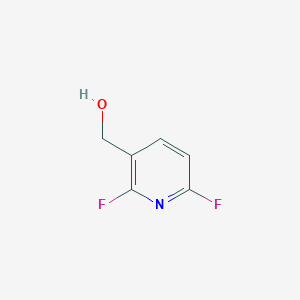

(2,6-Difluoropyridin-3-yl)methanol

Übersicht

Beschreibung

Molecular Structure Analysis

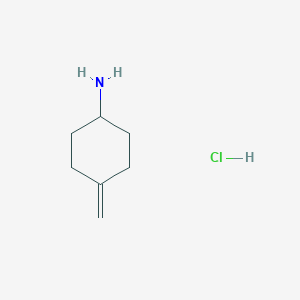

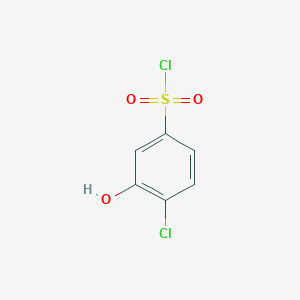

The molecular structure of “(2,6-Difluoropyridin-3-yl)methanol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2 and 6 positions of the ring are substituted with fluorine atoms, and the 3 position is substituted with a methanol group.Physical And Chemical Properties Analysis

“(2,6-Difluoropyridin-3-yl)methanol” is a liquid at room temperature . Its molecular weight is 145.11 g/mol.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2,6-Difluoropyridin-3-yl)methanol: is a valuable building block in organic synthesis. Its presence in a compound can significantly alter the compound’s reactivity and stability, making it a useful reagent for constructing complex molecular architectures. This compound is particularly useful in the synthesis of fluorinated pyridines, which are important intermediates in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .

Drug Discovery

In the realm of drug discovery, (2,6-Difluoropyridin-3-yl)methanol can be utilized to introduce fluorine atoms into potential therapeutic agents. Fluorine atoms can greatly influence the biological activity of a molecule, including its metabolic stability and ability to bind to biological targets. This compound can serve as a precursor for the synthesis of fluorinated analogs of bioactive molecules, potentially leading to the development of new medications .

Material Science

The unique properties of (2,6-Difluoropyridin-3-yl)methanol extend to material science, where it can be used to synthesize fluorinated materials with desirable properties such as increased resistance to solvents and thermal stability. These materials can be applied in various high-tech industries, including electronics and aerospace.

Agricultural Chemistry

Fluorinated compounds like (2,6-Difluoropyridin-3-yl)methanol are often used in the synthesis of agrochemicals. The introduction of fluorine atoms can lead to compounds with improved physical, biological, and environmental properties. This can result in more effective pesticides and herbicides with potentially lower toxicity and better environmental profiles .

Radiolabeling and Imaging

(2,6-Difluoropyridin-3-yl)methanol: can be used in the synthesis of 18F-labeled compounds, which are important in positron emission tomography (PET) imaging. This application is particularly relevant in the field of oncology, where such compounds are used as tracers to visualize and quantify biological processes at the molecular level .

Catalysis

In catalysis, (2,6-Difluoropyridin-3-yl)methanol can be employed to modify catalysts or to create new catalytic systems. The fluorine atoms can alter the electronic properties of the catalyst, potentially leading to increased activity or selectivity in various chemical reactions .

Environmental Chemistry

This compound’s potential applications in environmental chemistry include the development of sensors and detectors for fluorinated compounds, which are often potent greenhouse gases. By incorporating (2,6-Difluoropyridin-3-yl)methanol into sensor materials, it may be possible to create more sensitive and selective devices for environmental monitoring .

Nanotechnology

Lastly, (2,6-Difluoropyridin-3-yl)methanol can be used in the synthesis of fluorinated nanomaterials. These materials can have unique properties such as high surface area, reactivity, and the ability to form self-assembled structures, which are valuable in the development of nanoscale devices and systems.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,6-difluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVIWNFMWKXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)